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Compound of Interest

Compound Name: 3,4-Difluoro isopropyl U-47700

Cat. No.: B10818934 Get Quote

A comprehensive guide to distinguishing positional isomers of difluorinated U-47700 for

researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of positional isomers of difluorinated U-47700, a

synthetic opioid. Due to the limited availability of public data on all possible difluorinated

isomers, this document focuses on the characterized 3,4-difluoro-U-47700 and outlines the

analytical methodologies crucial for the differentiation of these compounds. The provided

experimental data and protocols are intended to aid in the unambiguous identification of

specific isomers.

Chemical Structures
U-47700 is a synthetic opioid with a complex chemical structure. Its difluorinated analogs are

compounds where two hydrogen atoms on the phenyl ring have been replaced by fluorine

atoms. The varying positions of these fluorine atoms give rise to different positional isomers.

Figure 1: Chemical information for U-47700.
Figure 2: Potential positional isomers of difluorinated U-47700.

Comparative Analytical Data
The differentiation of positional isomers relies on subtle differences in their physicochemical

properties, which can be detected by various analytical techniques. Below is a summary of the

available data for 3,4-difluoro-U-47700. Data for other isomers will be added as it becomes

publicly available.
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Analytical
Technique

Parameter
3,4-difluoro-U-
47700

Other Isomers

Chemical Formula - C16H22F2N2O[1] C16H22F2N2O

Molecular Weight g/mol 296.4[1] 296.4

Exact Mass [M+H]+ Da 297.1773[1] 297.1773

GC-MS Retention Time (min) 5.88[1]
Expected to be

different

Key Mass Fragments

(m/z)

Data not fully detailed

in public sources

Expected to have

similar high-mass

fragments but may

differ in the relative

abundances of lower-

mass fragments.

LC-QTOF-MS Retention Time (min) 5.19[1]
Expected to be

different

Precursor Ion (m/z) 297.1773[1] 297.1773

Fragment Ions (m/z)
Data not fully detailed

in public sources

Expected to have

similar precursor ions

but potentially

different product ion

spectra upon collision-

induced dissociation.

¹⁹F NMR Chemical Shift (ppm) Not publicly available

Expected to be highly

diagnostic, with

distinct shifts and

coupling patterns for

each isomer.

¹H NMR Chemical Shift (ppm) Not publicly available

Aromatic region

(phenyl protons) will

show distinct splitting

patterns and chemical

shifts for each isomer.
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Experimental Protocols
Accurate and reproducible data are paramount for the successful differentiation of isomers. The

following are generalized protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds. The retention time and the mass fragmentation pattern are key identifiers.

Sample Preparation: Dissolve the sample in a suitable organic solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.

GC Column: A non-polar column, such as a DB-1 or equivalent (e.g., 12 m x 200 µm x 0.33

µm).

Carrier Gas: Helium with a constant flow rate (e.g., 1.46 mL/min).

Inlet: Splitless injection at 265°C.

Oven Program: Start at 50°C, ramp to 340°C at 30°C/min, and hold for 2.3 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: 40-550 m/z.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)
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LC-QTOF-MS is ideal for the analysis of non-volatile and thermally labile compounds, providing

high-resolution mass accuracy for both precursor and product ions.

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile

phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: An Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent.

LC Column: A reverse-phase column, such as a C18 column.

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or

ammonium formate to improve ionization.

Ionization Source: Electrospray Ionization (ESI) in positive mode.

MS Parameters:

Scan Range: 100-510 Da.

Collision Energy: Varied to obtain informative fragment spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and is

particularly useful for distinguishing positional isomers. ¹⁹F NMR is especially powerful for

fluorinated compounds due to the large chemical shift dispersion and high sensitivity of the ¹⁹F

nucleus.

Sample Preparation: Dissolve several milligrams of the pure compound in a deuterated

solvent (e.g., CDCl₃, MeOD).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling

constants of the protons, especially in the aromatic region.

¹⁹F NMR: Acquire fluorine spectra. The chemical shifts and through-bond or through-space

couplings will be unique for each isomer.
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2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the

proton and carbon signals and confirm the substitution pattern on the phenyl ring.

Analytical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of difluorinated U-

47700 isomers.

Analytical Workflow

Unknown Sample
(Suspected Difluoro-U-47700 Isomer)

GC-MS Analysis LC-QTOF-MS Analysis NMR Spectroscopy
(¹H, ¹⁹F, 2D)

Data Comparison with Reference Standards

Isomer Identification

Match Found

Inconclusive Result
(Requires further investigation or synthesis of standards)

No Match

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10818934#distinguishing-between-positional-
isomers-of-difluorinated-u-47700]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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